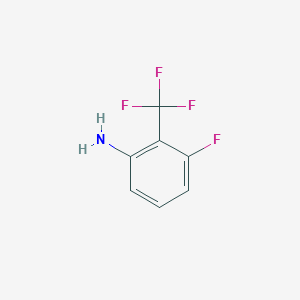

3-Fluoro-2-(trifluoromethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMDWKFHBPDEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575754 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-22-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Aniline and Analogues

Strategies for Direct Synthesis of 3-Fluoro-2-(trifluoromethyl)aniline

Precursor-Based Synthetic Routes (e.g., utilizing 4-bromo-2-fluorobenzotrifluoride)

A common and effective strategy for synthesizing substituted anilines involves starting with a pre-functionalized aromatic ring that already contains some of the desired substituents. For the synthesis of analogues of this compound, commercially available precursors like 4-bromo-2-fluorobenzotrifluoride serve as valuable starting materials. google.com This precursor contains the essential trifluoromethyl and fluoro groups in the correct relative positions, with a bromine atom that can be readily converted into an amino group or other functionalities.

For instance, a synthetic route for a related compound, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, begins with 4-bromo-2-fluorobenzotrifluoride. google.com This highlights a precursor-based approach where the core structure is built upon a carefully selected starting material. The bromine atom in such precursors is a versatile handle for introducing the aniline's amino group, typically in a later step of the synthesis.

Multi-step Reaction Sequences

The synthesis of complex anilines like this compound often necessitates multi-step reaction sequences to install the various functional groups with the correct regiochemistry. These sequences provide the flexibility to build the molecule logically, ensuring that each reaction step is compatible with the existing functional groups.

A patented method for an analogue, 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, provides a clear example of such a sequence starting from 4-bromo-2-fluorobenzotrifluoride. google.com The process involves:

Boc-Protection/Amination: The precursor is reacted with tert-butyl carbamate in the presence of a palladium catalyst and a phosphine (B1218219) ligand to introduce a protected amino group. This step forms N-(tert-butoxycarbonyl) aniline (B41778) derivative. google.com

Deprotection: The resulting compound is then treated with a strong acid, such as hydrogen chloride in an organic solvent, to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the final aniline hydrochloride salt. google.com

The synthesis of other halogenated (trifluoromethyl)anilines also typically involves multi-step reactions. For example, the synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be achieved through the controlled halogenation of 2-fluoro-5-(trifluoromethyl)aniline. These multi-step approaches are fundamental in organic synthesis for creating highly substituted and functionalized molecules.

Catalytic Approaches (e.g., palladium-catalyzed Buchwald–Hartwig amination)

Modern catalytic methods have revolutionized the formation of carbon-nitrogen bonds, offering mild and efficient alternatives to traditional methods. The palladium-catalyzed Buchwald-Hartwig amination is a premier example, widely used for coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction is particularly valuable for synthesizing complex aryl amines and has broad substrate scope and functional group tolerance. wikipedia.org

The synthesis of 3-fluoro-2-methyl-4-trifluoromethylaniline provides a practical application of this methodology. google.com In this process, a bromo-substituted precursor is coupled with tert-butyl carbamate. The key components of this catalytic system are:

Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) is used as the source of the active palladium(0) catalyst. google.com

Ligand: A specialized phosphine ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), is employed to facilitate the catalytic cycle. google.com

Base: A base, such as cesium carbonate, is required to activate the amine component. google.com

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the C-N coupled product and regenerate the catalyst. libretexts.org The development of various generations of phosphine ligands, including bidentate and sterically hindered ligands, has continuously expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org

| Reaction Step | Reagents and Conditions | Product | Yield | Reference |

| Buchwald-Hartwig Amination | Compound B, tert-butyl carbamate, Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane | 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline | 91% | google.com |

| Deprotection | 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline, HCl in methanol | 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride | Not specified | google.com |

General Fluorination and Trifluoromethylation of Anilines and Related Arenes

Beyond building from fluorinated precursors, direct fluorination and trifluoromethylation of aniline and arene scaffolds represent powerful strategies. These methods are especially valuable for late-stage functionalization in drug discovery.

Photoinduced Methods for Fluoroalkylation of Anilines

Photoinduced, or photoredox, catalysis has emerged as a mild and sustainable tool for generating radicals and forging new chemical bonds. acs.org These methods utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate fluoroalkyl radicals from stable precursors. researchgate.netresearchgate.net These radicals can then react with anilines in a homolytic aromatic substitution reaction.

Key features of photoinduced fluoroalkylation include:

Photocatalysts: A range of catalysts can be used, from transition metal complexes like [Ir(ppy)₃] to organic dyes such as Eosin Y and Rose Bengal. acs.org

Radical Sources: Common sources for generating trifluoromethyl or other fluoroalkyl radicals include Togni's reagents, Umemoto's reagents, and fluoroalkyl iodides (e.g., RF-I). researchgate.net

Reaction Conditions: These reactions are often performed under mild conditions, using visible light sources like LEDs at room temperature, which improves functional group tolerance. researchgate.net

One described mechanism involves the photoexcited photocatalyst undergoing a SET event with the fluorinated radical precursor to generate a fluoroalkyl radical. The oxidized photocatalyst is then reduced by the aniline substrate, regenerating the ground-state photocatalyst and forming an aniline radical cation. These two radical species can then combine to form the desired fluoroalkylated aniline product after deprotonation. acs.org

Transition-Metal-Free Protocols for Fluoroalkylation

Developing synthetic methods that avoid transition metals is a significant goal in green chemistry. For fluoroalkylation, several transition-metal-free protocols have been established. acs.orgacs.org

One notable strategy involves the formation of an electron donor-acceptor (EDA) complex between an aniline (the donor) and a fluoroalkyl iodide like ethyl difluoroiodoacetate (the acceptor). acs.orgacs.org Upon irradiation with visible light, this EDA complex can directly undergo a single-electron transfer to generate a fluoroalkyl radical and an aniline radical cation, without the need for an external photocatalyst. This pathway leads to the formation of the fluoroalkylated product under very mild conditions. acs.org

Another approach is the transition-metal-free coupling of polyfluorinated arenes with aryl nucleophiles. researchgate.netnih.gov This method relies on a nucleophilic aromatic substitution (SNAr) mechanism, where an in situ-generated aryl nucleophile displaces a fluoride ion from a highly electron-deficient fluoroarene. These reactions can be extremely fast, often proceeding at room temperature within minutes. researchgate.netnih.gov While this is a C-C bond-forming reaction, the principles of activating fluorinated arenes towards nucleophilic attack are relevant to the synthesis of complex fluorinated molecules without transition metals.

| Method | Key Features | Catalyst/Reagent | Reference |

| Photoinduced Fluoroalkylation | Mild conditions, visible light, radical mechanism | Organic dyes (Eosin Y), Metal complexes ([Ir(ppy)₃]), Togni's reagent | acs.org |

| EDA Complex Fluoroalkylation | Transition-metal-free, photocatalyst-free | Aniline, Ethyl difluoroiodoacetate | acs.orgacs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Transition-metal-free, rapid reaction | Fluoride-promoted, masked aryl nucleophiles | researchgate.netnih.gov |

Regioselective C-H Trifluoromethylation of Aromatic Systems

Direct C-H trifluoromethylation is a powerful tool for modifying aromatic systems, but controlling the position of the incoming trifluoromethyl (CF3) group is a significant challenge due to the high reactivity of the CF3 radical. chemrxiv.org A promising strategy to achieve regioselectivity involves the use of cyclodextrins (CDs) as additives in radical C-H trifluoromethylation reactions. acs.orgnih.gov

In this method, the aromatic substrate is encapsulated within the hydrophobic cavity of the cyclodextrin molecule. chemrxiv.orgacs.org This inclusion sterically shields certain C-H bonds on the aromatic ring, directing the trifluoromethylation to the more accessible positions. acs.org This technique has been shown to be effective for a variety of multisubstituted aromatic compounds, proceeding with high regioselectivity to afford the desired product in good yields, even on a gram scale. acs.orgnih.gov A key advantage of using CDs is the ability to achieve selective single trifluoromethylation, whereas in the absence of the CD, mixtures of single and double trifluoromethylated products are often formed. acs.orgnih.gov The control over regioselectivity is attributed to the specific orientation of the substrate within the CD cavity, a phenomenon supported by 1H NMR experiments. acs.orgnih.gov

The reaction is typically performed using reagents like sodium triflinate (NaSO2CF3) and an oxidant such as tert-butyl hydroperoxide (tBuOOH), often with a copper catalyst. chemrxiv.org The use of CDs provides a supramolecular approach to direct a typically unselective radical reaction. acs.org

Table 1: Effect of Cyclodextrin on C-H Trifluoromethylation

| Feature | Reaction without Cyclodextrin | Reaction with Cyclodextrin | Source |

| Selectivity | Low regioselectivity | High regioselectivity | acs.orgnih.gov |

| Products | Mixture of mono- and di-trifluoromethylated products | Selective mono-trifluoromethylation | chemrxiv.orgacs.orgnih.gov |

| Yield | Variable | Good to excellent | nih.gov |

| Mechanism | Uncontrolled radical reaction | Steric shielding by CD cavity | chemrxiv.orgacs.org |

Mechanochemical Synthesis of Fluorinated Imines from Anilines

Mechanochemistry offers a green and efficient alternative to traditional solvent-based synthesis. A solvent-free mechanochemical method has been developed for the synthesis of fluorinated imines, which are valuable intermediates in the production of drugs and other fine chemicals. nih.govmdpi.com This technique involves the manual grinding of equimolar amounts of an aniline derivative with a fluorinated benzaldehyde at room temperature. nih.gov

The reaction is remarkably rapid, often reaching completion within 15 minutes, and produces the desired imines in good to excellent yields. nih.govresearchgate.net These yields are often comparable or significantly higher than those achieved through conventional methods. nih.gov A significant advantage of this approach is that the resulting imines are often pure enough to not require further purification. mdpi.com The method is broadly applicable to various aniline derivatives and chiral benzylamines. nih.gov The structures of the synthesized imines are typically confirmed using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and, in some cases, X-ray crystallography. nih.gov This solvent-free approach contributes to environmental pollution prevention and is easily scalable for larger syntheses. nih.gov

Table 2: Mechanochemical Synthesis of Fluorinated Imines

| Parameter | Description | Source |

| Method | Manual grinding of substrates | nih.gov |

| Solvent | Solvent-free | nih.govmdpi.com |

| Reactants | Fluorinated benzaldehydes and anilines/benzylamines | nih.gov |

| Reaction Time | ~15 minutes | nih.govresearchgate.net |

| Yield | Good to excellent | nih.gov |

| Advantages | Environmentally friendly, rapid, high yield, simple | nih.govmdpi.com |

Decarboxylative Trifluoromethylation Reactions

Decarboxylative trifluoromethylation has emerged as a valuable method for converting readily available carboxylic acids into trifluoromethylated compounds. One prominent approach combines photoredox and copper catalysis to achieve this transformation efficiently. nih.govscispace.com This method demonstrates broad functional group tolerance, proving effective for substrates containing heterocycles, olefins, and alcohols, making it suitable for the late-stage functionalization of complex molecules like natural products and medicinal agents. nih.gov

Another significant advancement in this area is the use of trifluoroacetic acid (TFA) and its derivatives as cost-effective, stable, and low-toxicity trifluoromethylating reagents under photocatalytic conditions. frontiersin.org Several activation mechanisms are employed to generate the key trifluoromethyl radical (•CF3) from TFA:

Single-Electron Transfer (SET): Photoexcited catalysts can directly engage in an electron transfer with a TFA derivative to initiate decarboxylation. frontiersin.org

Electron Donor-Acceptor (EDA) Complex: An EDA complex can form between an electron donor and a TFA derivative. Upon photoexcitation, this complex facilitates charge transfer, leading to decarboxylation and the release of a •CF3 radical. frontiersin.orgnih.gov

Ligand-to-Metal Charge Transfer (LMCT): A metal catalyst can form a complex with trifluoroacetate (CF3CO2⁻). Under visible light, an LMCT process generates a trifluoroacetate radical, which then decarboxylates to produce the •CF3 radical. frontiersin.org

These photocatalytic strategies allow for the construction of C-CF3 bonds under mild conditions, representing a greener alternative to traditional thermal methods that require harsh conditions. frontiersin.org

Synthetic Routes to Key Intermediates and Derivatives Utilizing this compound

Synthesis of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines via Catalyzed Condensation

A series of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines, a class of Schiff bases, have been synthesized through the condensation of 3-trifluoromethylaniline with various aryl aldehydes. niscpr.res.inresearchgate.net An efficient method for this transformation utilizes a zinc ferrite (ZnFe2O4) catalyst under microwave irradiation. niscpr.res.in This green synthesis approach consistently produces the desired imine products in high yields, often exceeding 90%. niscpr.res.inresearchgate.net

The synthesized compounds are thoroughly characterized by analytical and spectroscopic methods. niscpr.res.in Furthermore, the precise molecular structure can be confirmed by single-crystal X-ray analysis. niscpr.res.inresearchgate.net Such fluorinated imines are not only target compounds but also serve as versatile substrates for preparing other important chemical entities, such as chiral amines, which are valuable building blocks in medicinal chemistry. mdpi.com

Table 3: Catalyzed Condensation for (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines

| Component | Description | Source |

| Aniline Reactant | 3-Trifluoromethylaniline | niscpr.res.inresearchgate.net |

| Aldehyde Reactant | Various substituted aryl aldehydes | niscpr.res.in |

| Catalyst | Zinc Ferrite (ZnFe2O4) | niscpr.res.in |

| Conditions | Microwave promotion | niscpr.res.in |

| Product Yield | > 90% | niscpr.res.inresearchgate.net |

| Product Type | (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines (Schiff bases) | niscpr.res.in |

Modular Synthesis of N-trifluoroalkyl Anilines via Metallaphotoredox Multicomponent Amination

A sophisticated metallaphotoredox multicomponent amination strategy has been developed for the modular synthesis of complex N-trifluoroalkyl anilines. repec.orgbohrium.com This method allows for the integration of trifluoromethyl groups and three-dimensional quaternary carbon structures into aniline scaffolds, which is a key strategy in modern medicinal chemistry to enhance drug efficacy. repec.orgnih.gov

The reaction employs readily accessible and cost-effective starting materials: 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids. repec.orgnih.gov This synthetic pathway is noted for its high degree of chemo- and regioselectivity, as well as its modularity, enabling the creation of a diverse library of aniline compounds. repec.orgnih.gov The process likely involves a sequence of three radical-mediated coupling events, providing rapid access to elaborate N-trifluoroalkyl anilines that would be challenging to synthesize via traditional methods. repec.org This approach opens new avenues for the retrosynthesis of potential drug candidates and other functional organic molecules. repec.orgbohrium.com

Chemical Transformations and Reactivity of 3 Fluoro 2 Trifluoromethyl Aniline

Amination Reactions and Derivative Formation

The primary amine group is a key site for reactivity, allowing for the synthesis of a wide array of derivatives through reactions such as condensation, substitution, and addition.

The condensation of primary amines with aldehydes or ketones to form imines, or Schiff bases, is a fundamental reaction in organic chemistry. nih.gov 3-Fluoro-2-(trifluoromethyl)aniline can readily react with various carbonyl compounds, typically in an alcoholic solvent and sometimes with acid catalysis, to yield the corresponding imines. nih.govacs.org These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The resulting imines are valuable intermediates in the synthesis of heterocyclic compounds and other complex molecules. bepls.com

For instance, the reaction of a substituted aniline (B41778) like 3-(trifluoromethyl)aniline (B124266) with an aldehyde such as 2-hydroxy-3-ethoxybenzaldehyde in ethanol (B145695) proceeds via continuous stirring to form the Schiff base. nih.govacs.org This general method is applicable for producing a variety of fluorinated imines. nih.gov

Table 1: Representative Schiff Base Formation Reactions

| Aniline Reactant | Carbonyl Reactant | Solvent | Product Type | Reference |

| 3-(Trifluoromethyl)aniline | 2-Hydroxy-3-ethoxybenzaldehyde | Ethanol | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | nih.govacs.org |

| Primary Amines | Carbonyl Compounds | Alcohol | Imine (Schiff Base) | bepls.com |

| Fluorinated Anilines | 3-Hydroxybenzaldehyde | N/A (Acid-catalyzed) | Fluorine-containing Imines | nih.gov |

Nucleophilic aromatic substitution (SNAF) offers a pathway to replace the fluorine atom on the aromatic ring with a suitable nucleophile. nih.gov This reaction is typically feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). libretexts.orgnih.gov

In this compound, the trifluoromethyl (-CF3) group is a potent electron-withdrawing group located ortho to the fluorine atom. This positioning strongly activates the C-F bond towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orgnih.gov Although the amino group is electron-donating, the activating effect of the ortho -CF3 group is generally dominant. Therefore, reactions with strong nucleophiles can lead to the substitution of the fluorine atom. nih.gov While the fluorine atom is a poorer leaving group than heavier halogens in some contexts, its high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step. youtube.com

The amine group of this compound can act as a nucleophile in conjugate addition reactions. A notable class of substrates for such reactions are para-quinone methides (p-QMs). rsc.org These compounds are highly reactive Michael acceptors that can undergo 1,6-conjugate addition with various nucleophiles. rsc.orgsemanticscholar.org

In a typical reaction, the nitrogen atom of the aniline would attack the exocyclic methylene (B1212753) carbon of the p-QM, leading to the formation of a new C-N bond and yielding a substituted diarylmethane derivative. The high reactivity of p-QMs often allows these reactions to proceed under mild conditions, sometimes even without a catalyst. semanticscholar.org The electronic properties of the fluorinated aniline, specifically the nucleophilicity of the amine as modulated by the -F and -CF3 groups, would influence the reaction rate and yield. The use of fluorinated nucleophiles in such additions can be challenging due to altered reactivity caused by the strong electron-withdrawing effects of fluorine. nih.gov

C-F Bond Activation and Functionalization in Fluorinated Anilines

The strength of the carbon-fluorine bond makes its cleavage a significant synthetic challenge. However, modern organometallic chemistry provides powerful tools for C-F bond activation, enabling the use of fluorinated compounds as building blocks in complex molecule synthesis. nih.govresearchgate.net

Transition metals are capable of activating C-F bonds through various mechanisms, such as oxidative addition or fluorine elimination from organometallic intermediates. nih.govresearchgate.net This activation is a critical step for incorporating fluorinated fragments into larger molecules. sioc-journal.cn For aromatic compounds like this compound, transition-metal complexes can insert into the C-F bond, creating a metal-aryl intermediate that can undergo further reactions. nih.govresearchgate.net Both the aryl-fluorine and the trifluoromethyl group's C-F bonds are potential sites for activation, though activating the C(sp²)-F bond is common in cross-coupling contexts. The development of catalysts that can selectively cleave these strong bonds under mild conditions is a major area of research. beilstein-journals.orgscispace.com

Table 2: Metals Used in C-F Bond Activation and Cross-Coupling

| Metal | Reaction Type | Notes | Reference |

| Palladium (Pd) | Cross-Coupling | Often requires specialized, hindered phosphine (B1218219) ligands. | beilstein-journals.org |

| Nickel (Ni) | Cross-Coupling | Effective for reactions involving aryl halides and can operate via radical mechanisms. | nih.gov |

| Copper (Cu) | Cross-Coupling | Used in various transformations, including trifluoromethylation. | researchgate.net |

| Zirconium (Zr) | Defluorinative Coupling | Mediates coupling of fluoro-olefins with aryl iodides. | researchgate.net |

Once a C-F bond is activated by a transition metal, the resulting organometallic intermediate can participate in a wide range of cross-coupling reactions. These reactions are cornerstones of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. Halogenated anilines are common substrates in these transformations. For example, bromo-substituted trifluoromethyl anilines are known to participate in Suzuki and Heck coupling reactions.

While the C-F bond is less reactive than C-Br or C-I bonds, specialized catalytic systems, often employing nickel or palladium with electron-rich, bulky phosphine ligands, can facilitate its participation in cross-coupling. beilstein-journals.orgnih.gov This allows for the arylation, vinylation, or alkylation at the position of the fluorine atom. Furthermore, the aniline's N-H bond can also be a site for cross-coupling, such as in Buchwald-Hartwig amination, to form tri-substituted amines. The chemoselectivity between activating the C-F bond versus the N-H bond can often be controlled by the choice of catalyst and reaction conditions.

Reactions with Nucleophilic Reagents and Derivatization Strategies

The amino group of this compound is expected to behave as a nucleophile, participating in reactions such as acylation, sulfonation, and alkylation. These reactions would lead to a variety of amide, sulfonamide, and alkylated aniline derivatives, respectively. Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination and Sonogashira coupling, are standard methods for the derivatization of anilines. wikipedia.orgorganic-chemistry.org In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide in the presence of a palladium catalyst to form a new carbon-nitrogen bond. wikipedia.org Similarly, the Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org However, no specific examples of these reactions using this compound as a substrate have been found in the reviewed literature.

Diazotization of the amino group to form a diazonium salt is another common transformation for anilines, opening pathways to a wide range of functional groups through Sandmeyer or related reactions. nih.govglobalresearchonline.net Despite the prevalence of these methods, their application to this compound has not been specifically reported.

Electrophilic and Radical Reactions Involving the Aromatic Ring

The directing effects of the substituents on the aromatic ring of this compound would govern the outcome of electrophilic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. Conversely, the fluorine atom is a deactivating ortho-, para-director, and the trifluoromethyl group is a strong deactivating meta-director. The interplay of these competing effects would determine the regioselectivity of reactions such as halogenation, nitration, and sulfonation. For instance, the nitration of anilines can be complex, often requiring protection of the amino group to prevent oxidation and to control the regioselectivity. youtube.commasterorganicchemistry.com While general procedures for the halogenation of fluoroanilines exist, specific conditions and outcomes for this compound are not documented. google.comyoutube.com

In the realm of radical reactions, the introduction of a trifluoromethyl group onto aromatic rings is a topic of significant interest in medicinal chemistry. nih.govwikipedia.org Methods for the radical trifluoromethylation of arenes have been developed, often utilizing photoredox catalysis. nih.gov Another area of active research is the generation of aryl radicals from aryl halides for use in C-H functionalization reactions. acs.org However, the participation of this compound in such radical reactions has not been described in the available scientific literature. A recently reported method for the trifluoromethylarylation of alkenes using anilines highlights the ongoing development in this field, though it does not include the specific aniline of interest. rsc.org

Spectroscopic and Diffraction Based Characterization in Research

Vibrational Spectroscopy Applications

The FT-IR spectrum of 3-Fluoro-2-(trifluoromethyl)aniline is characterized by absorption bands corresponding to the vibrations of its constituent parts: the aniline (B41778) amino (-NH₂) group, the benzene (B151609) ring, the carbon-fluorine (C-F) bond, and the trifluoromethyl (-CF₃) group. Due to the absence of readily available experimental spectra for this compound, data from analogous compounds like 4-Fluoro-3-(trifluoromethyl)aniline and 2-(trifluoromethyl)aniline (B126271) can be used for interpretation. nih.govchemicalbook.com

Key expected regions in the FT-IR spectrum include:

N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. These bands are often sharp and of medium intensity.

C-H Aromatic Stretching: Vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually produce a series of peaks in the 1450-1600 cm⁻¹ range.

C-F and C-CF₃ Stretching: The strong electronegativity of fluorine atoms results in intense absorption bands. The C-F stretching vibration for a fluoroaromatic compound is typically found in the 1200-1300 cm⁻¹ region. The C-F stretching modes of the -CF₃ group are particularly strong and are expected in the 1100-1350 cm⁻¹ range. researchgate.net

The table below presents typical FT-IR peak assignments for related substituted anilines, which serve as a reference for predicting the spectrum of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | ~3400 - 3500 |

| Amino (-NH₂) | Symmetric Stretch | ~3300 - 3400 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Ring Stretching | ~1450 - 1600 |

| Trifluoromethyl (-CF₃) | Asymmetric Stretch | ~1320 |

| Carbon-Fluorine (C-F) | Stretching | ~1270 |

| Trifluoromethyl (-CF₃) | Symmetric Stretch | ~1130 - 1180 |

This table is generated based on characteristic infrared absorption frequencies for functional groups and data from similar molecules.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. science.gov While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the symmetric vibrations of the benzene ring and the trifluoromethyl group.

Key features anticipated in the Raman spectrum are:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring typically gives a strong and sharp signal.

-CF₃ Group Vibrations: Symmetric stretching and bending modes of the trifluoromethyl group are also expected to be prominent.

C-F Stretching: The C-F stretch, while strong in the IR, may be weaker in the Raman spectrum.

Computational studies on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline (B124266), have been successfully used to calculate and assign Raman active modes. researchgate.net

The precise wavenumbers and intensities of the vibrational bands for this compound are influenced by the electronic effects and positions of the fluoro and trifluoromethyl substituents on the aniline ring. The -NH₂ group is an electron-donating group, while both -F and -CF₃ are electron-withdrawing groups. Their placement at positions 2 and 3 creates a specific electronic environment that affects bond strengths and, consequently, vibrational frequencies.

DFT calculations are a powerful tool for assigning these vibrational modes. researchgate.netbookpi.org By calculating the harmonic vibrational frequencies for an optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. Such computational analyses on substituted anilines have shown that the positions of halogen substituents significantly influence the vibrational frequencies. researchgate.net For instance, the C-Cl stretching vibrations in various chloro-methylanilines have been successfully assigned using DFT calculations. researchgate.net A similar approach would be indispensable for the definitive assignment of the complex vibrational spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound would show distinct signals for the amine protons and the three aromatic protons.

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the range of 3.5-4.5 ppm.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 7.5 ppm. Their exact chemical shifts and coupling patterns (multiplicity) are determined by their position relative to the electron-withdrawing -F and -CF₃ groups and the electron-donating -NH₂ group. The protons will show coupling to each other (ortho, meta coupling) and also coupling to the ¹⁹F nuclei of both the fluoro and trifluoromethyl groups, leading to complex splitting patterns.

For comparison, the ¹H NMR spectrum of the related isomer 4-Fluoro-3-(trifluoromethyl)aniline in CDCl₃ shows signals at approximately 6.94 ppm, 6.82 ppm, and 6.74 ppm for the aromatic protons, and a signal for the amine protons around 3.72 ppm. chemicalbook.com

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| Aromatic H | 6.5 - 7.5 | Multiplet (complex splitting due to H-H and H-F coupling) |

This table provides expected values based on general principles and data from similar compounds.

The proton-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Aromatic Carbons: The six aromatic carbons will resonate in the range of approximately 110-150 ppm. The carbons directly bonded to the electronegative F, N, and CF₃ groups will have their chemical shifts significantly affected.

C-N: The carbon attached to the amino group (C1) is expected to be shielded relative to benzene.

C-CF₃: The carbon attached to the trifluoromethyl group (C2) will show a characteristic quartet splitting pattern in the proton-coupled spectrum due to coupling with the three fluorine atoms. Its chemical shift will be influenced by the strong electron-withdrawing nature of the -CF₃ group.

C-F: The carbon attached to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a large doublet in the proton-coupled spectrum.

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group itself is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), typically in the region of 120-130 ppm. rsc.org

Data for the related isomer 4-Fluoro-3-(trifluoromethyl)aniline shows aromatic carbon signals across a range, with the trifluoromethyl carbon appearing as a quartet. chemicalbook.com The specific chemical shifts and C-F coupling constants are diagnostic for the substitution pattern.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-NH₂ | ~140 - 150 | Yes (multi-bond) |

| C-CF₃ (Aromatic) | ~120 - 135 | Yes (quartet for C-CF₃, doublet for C-F) |

| C-F (Aromatic) | ~155 - 165 (large ¹JC-F) | Yes (large ¹JC-F) |

| Other Aromatic C | ~115 - 130 | Yes (multi-bond) |

| -CF₃ | ~120 - 130 | Yes (quartet, large ¹JC-F) |

This table provides expected values based on general principles and data from similar compounds. chemicalbook.com

¹⁹F NMR for Fluorinated Systems

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing fluorinated molecules like this compound due to the unique properties of the ¹⁹F nucleus. wikipedia.org The ¹⁹F isotope has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, third only to ¹H and ³H. wikipedia.org

A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm. wikipedia.org This large dispersion minimizes signal overlap, even in complex molecules with multiple fluorine atoms in different chemical environments. huji.ac.il For organofluorine compounds, the shifts are typically found in a narrower, yet still broad, range. wikipedia.org The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. alfa-chemistry.com Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com

In the case of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom attached directly to the aromatic ring (Ar-F) and the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The precise chemical shifts would be influenced by the electronic effects of the amino (-NH₂) group, the fluorine atom, and the trifluoromethyl group on each other, as well as the solvent used for the analysis. alfa-chemistry.com The trifluoromethyl group typically appears in the region of -50 to -70 ppm, while aryl fluorides have a wider range. wikipedia.org

The utility of ¹⁹F NMR extends to studying interactions and environmental changes. For example, the chemical shift of fluorine-substituted anilines has been shown to be pH-dependent, allowing them to serve as ¹⁹F NMR-based pH indicators. nih.gov

Table 1: General ¹⁹F NMR Characteristics

| Property | Description | Relevance to this compound |

|---|---|---|

| Nuclear Spin (I) | 1/2 | Allows for sharp NMR signals. wikipedia.org |

| Natural Abundance | 100% | High sensitivity without isotopic enrichment. wikipedia.org |

| Chemical Shift Range | Very wide (~800 ppm) | Excellent signal dispersion, reducing overlap. Two distinct signals expected for the Ar-F and -CF₃ groups. wikipedia.orghuji.ac.il |

| Sensitivity | High (83% of ¹H) | Enables detection even at low concentrations. alfa-chemistry.com |

Investigation of ¹³C–¹⁹F Coupling Constants

Carbon-13 NMR spectroscopy, in conjunction with fluorine-19, provides invaluable structural information through the analysis of carbon-fluorine spin-spin coupling constants (J-coupling). These couplings, transmitted through chemical bonds, are observed for both one-bond (¹JCF) and long-range (ⁿJCF, where n > 1) interactions. rsc.org The magnitude of these coupling constants provides critical insights into the connectivity and spatial relationship between carbon and fluorine atoms within a molecule. nih.gov

For this compound, several distinct ¹³C–¹⁹F couplings would be anticipated:

One-bond couplings (¹JCF): A large coupling constant would be observed between the carbon of the trifluoromethyl group and its attached fluorine atoms (¹JC-F in -CF₃). Similarly, a significant ¹JC-F coupling would exist between the aromatic carbon at position 3 and the directly bonded fluorine atom. rsc.org

Two-bond couplings (²JCCF): Couplings would occur between the fluorine atoms and the adjacent carbon atoms. For the Ar-F at C3, this would involve C2 and C4. For the -CF₃ group at C2, this would involve C1 and C3.

Long-range couplings (³JCCCF and beyond): Smaller couplings across three or more bonds are also common in fluorinated aromatic systems and can be used to confirm assignments of carbon signals in the ¹³C NMR spectrum. rsc.orgthermofisher.com

The substituent effect of the trifluoromethyl group significantly influences the ¹³C chemical shifts in aromatic systems, with field effects playing an important role. rsc.org The analysis of these various coupling constants, when combined with chemical shift data, allows for an unambiguous assignment of the carbon skeleton and confirms the positions of the fluorine substituents. nih.goved.ac.uk

Table 2: Expected ¹³C–¹⁹F Couplings in this compound

| Coupling Type | Description | Expected in this compound |

|---|---|---|

| ¹JCF | Coupling between a carbon and a directly bonded fluorine. | Yes, for C3-F and the C of the CF₃ group. rsc.org |

| ²JCCF | Geminal coupling through two bonds. | Yes, between C2-CF₃ and C1/C3; and C3-F and C2/C4. thermofisher.com |

| ³JCCCF | Vicinal coupling through three bonds. | Yes, between fluorine substituents and carbons three bonds away. thermofisher.com |

| ⁿJCF (n>3) | Long-range couplings. | Possible, often smaller in magnitude. wikipedia.org |

Application as NMR Probes (e.g., ¹⁹F NMR probes for biological interactions)

The high sensitivity of ¹⁹F NMR and the absence of a natural fluorine background signal in biological systems make fluorinated molecules excellent candidates for use as reporter probes. nih.gov Compounds like this compound, or derivatives thereof, can be used to monitor biological processes and interactions. ed.ac.uk The ¹⁹F chemical shift is exquisitely sensitive to changes in the local microenvironment, such as polarity, binding events, or conformational changes in macromolecules. nih.gov

For instance, a study on the metabolism of 3-trifluoromethylaniline in earthworms utilized ¹⁹F NMR to track the uptake and biotransformation of the compound, demonstrating the ability to follow a molecule's fate in a biological system. nih.gov In another example, a nucleoside containing a 2-trifluoromethylaniline moiety was developed as a sensitive ¹⁹F NMR probe to study metal-mediated base pairing in DNA. acs.org The ¹⁹F signal of the trifluoromethyl group provided distinct resonances that reported on the binding events and local environmental changes within the DNA duplex, even at micromolar concentrations. acs.org

The introduction of a trifluoromethyl group into a molecule designed to interact with a biological target can provide a clear spectroscopic handle. Any interaction that alters the electronic environment around the -CF₃ group will result in a change in its ¹⁹F chemical shift, relaxation properties, or signal intensity, providing valuable data on binding affinity, kinetics, and the nature of the binding site. nih.govnih.gov

X-Ray Diffraction Studies for Structural Elucidation

For a molecule like this compound, a successful X-ray diffraction study would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-C, C-N, C-F, and C-CF₃ bonds.

The bond angles within the aromatic ring and involving the substituents.

The conformation of the amino (-NH₂) and trifluoromethyl (-CF₃) groups relative to the plane of the aromatic ring. Steric hindrance between the adjacent -CF₃ and -NH₂ groups at positions 2 and 1, respectively, would likely cause some twisting or out-of-plane arrangement to achieve the most stable conformation.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and potential weak interactions involving the fluorine atoms.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triflumizole |

| 4-chloro-2-(trifluoromethyl)aniline |

| 3-trifluoromethylaniline |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to investigate the electronic and structural properties of molecules. Studies on various trifluoromethyl-substituted anilines frequently employ DFT methods, typically using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), to model their properties.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted anilines, this includes analyzing the bond lengths, bond angles, and dihedral angles.

In a study of the related compound 2-chloro-5-(trifluoromethyl)aniline, DFT calculations were used to determine its optimized geometry. The C-N bond length, for instance, was calculated at different levels of theory, providing insights into the influence of the substituents on the aniline (B41778) structure. researchgate.net The orientation of the amino group (-NH2) and the trifluoromethyl group (-CF3) relative to the benzene (B151609) ring is a key aspect of conformational analysis. For isomeric trifluoromethyl anilines, the barriers to the co-planarity of the amino group with the aromatic ring have been calculated, revealing how electronic effects are transmitted through the molecule's bonding system. researchgate.net

Table 1: Example of Calculated Structural Parameters for a Related Compound (Note: Data below is for 2-chloro-5-(trifluoromethyl)aniline and serves as an illustrative example)

| Parameter | B3LYP/6-31G(3df, 3pd) | B3LYP/6-31++G(3df, 3pd) |

| Bond Length (Å) | ||

| C-N | 1.3465 | 1.3477 |

| C-Cl | 1.7456 | 1.7489 |

| **Bond Angle (°) ** | ||

| C-C-N | 120.5 | 120.6 |

| H-N-H | 113.8 | 114.0 |

| Source: Adapted from research on 2-chloro-5-(trifluoromethyl)aniline. researchgate.net |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For various substituted anilines, DFT calculations show that the HOMO is typically localized over the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring and the electron-withdrawing substituents. researchgate.netniscpr.res.in The energy gap indicates that a charge transfer occurs within the molecule upon electronic excitation. These calculations help in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Example of Calculated FMO Properties for a Related Compound (Note: Data below is for 2-chloro-5-(trifluoromethyl)aniline and serves as an illustrative example)

| Property | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.21 |

| Energy Gap (ΔE) | 5.33 |

| Source: Adapted from research on 2-chloro-5-(trifluoromethyl)aniline. researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In computational studies of substituted anilines, the MEP surface typically shows a negative potential (red) around the nitrogen atom of the amino group due to the lone pair of electrons. niscpr.res.in Regions of positive potential (blue) are often found around the hydrogen atoms of the amino group and sometimes associated with electron-withdrawing groups like trifluoromethyl. This analysis provides a clear picture of the charge distribution and is crucial for understanding intermolecular interactions. niscpr.res.inresearchgate.net

DFT calculations can be used to predict the thermodynamic properties of a molecule at different temperatures based on its vibrational frequencies and structural parameters. These properties include heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). Such calculations are valuable for understanding the stability and behavior of a compound under various thermal conditions.

For 2-chloro-5-(trifluoromethyl)aniline, theoretical calculations have determined these properties, showing their correlation with temperature. These predicted values are based on the rigid rotor and harmonic oscillator approximations.

Table 3: Example of Calculated Thermodynamic Properties for a Related Compound (Note: Data below is for 2-chloro-5-(trifluoromethyl)aniline and serves as an illustrative example)

| Temperature (K) | Entropy (S°m) (J mol⁻¹ K⁻¹) | Heat Capacity (C°p,m) (J mol⁻¹ K⁻¹) |

| 100 | 280.1 | 75.4 |

| 200 | 345.2 | 115.8 |

| 298.15 | 400.5 | 150.2 |

| 400 | 455.9 | 180.1 |

| Source: Adapted from research on 2-chloro-5-(trifluoromethyl)aniline. researchgate.net |

A significant application of DFT is the prediction of spectroscopic data. By calculating vibrational frequencies, it is possible to simulate a molecule's Infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly useful for structure elucidation and for identifying different fluorinated products in a reaction mixture. nih.gov Computational predictions have shown high accuracy when compared to experimental spectra for various fluorinated pharmaceuticals and pesticides. nih.gov

Quantum Chemical Methods Beyond DFT

While DFT is a powerful workhorse, more computationally intensive methods are sometimes required for higher accuracy, especially for calculating reaction pathways and excited states. These "beyond-DFT" methods provide a more rigorous treatment of electron correlation.

Examples of such methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.): These methods improve upon the Hartree-Fock method by adding electron correlation effects as a perturbation.

Coupled Cluster (CC) theory (e.g., CCSD(T)): This is considered a "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally very expensive.

Quantum Monte Carlo (QMC): A method that uses statistical sampling to solve the Schrödinger equation, capable of high accuracy for complex systems. montclair.edu

These advanced methods have been used to benchmark DFT calculations and to investigate complex reaction mechanisms, such as the trifluoromethylation of boronic acids, where understanding the precise energetics of intermediates and transition states is crucial. montclair.edu Such studies help elucidate reaction pathways that might be thermodynamically unfavorable and provide a deeper understanding of solvent effects on reaction energies. montclair.edu

Investigation of Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of noncovalent forces. For fluorinated aromatic compounds such as 3-Fluoro-2-(trifluoromethyl)aniline, these interactions are of particular interest due to the unique electronic effects of the fluorine and trifluoromethyl substituents.

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring significantly modulates its π-system, which in turn influences π-π stacking interactions. Computational studies on model systems such as trifluoromethylated benzene dimers have revealed that trifluoromethylation leads to enhanced intermolecular interaction energies compared to their non-fluorinated or methylated counterparts. This enhancement is attributed to an increased molecular quadrupole moment and greater dispersion forces associated with the CF₃ group.

Unconstrained dimer optimizations using methods like Møller-Plesset perturbation theory (MP2) and dispersion-corrected Density Functional Theory (DFT) have shown that trifluoromethylated aromatic dimers exhibit not only stronger binding but also reduced π-π distances and a preference for more cofacial orientations. These findings suggest that the π-system of a molecule like this compound, being electron-deficient due to the CF₃ group, can engage in strong stacking interactions with other aromatic systems. This has implications for its crystal packing and its potential use in materials science, where controlled π-π stacking is crucial for designing organic semiconductors.

Beyond classical π-π stacking, a variety of other noncovalent interactions are crucial in determining the structure and properties of organic systems containing this compound. The presence of both a fluorine atom and a trifluoromethyl group introduces the possibility of specific halogen-related interactions.

Computational analyses have been instrumental in characterizing various types of non-covalent interactions in substituted aromatic systems. For instance, studies on aniline dimers have quantified the interaction energies for different geometric configurations. While specific data for this compound is not available, the data for aniline provides a foundational understanding of the forces at play.

| Configuration | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) |

|---|---|---|

| Slipped Parallel | -8.92 | 3.47 |

Data sourced from a computational study on aniline dimers using the MP2/aug-cc-pVDZ level of theory. This data is presented as a model for the types of interactions that may be observed for this compound.

Furthermore, the fluorine atoms of the trifluoromethyl group can participate in weak F···π and F···F contacts, which can act as controlling factors in the crystal assembly of electron-deficient aromatics. Cation-π interactions are also significantly influenced by fluorination. Progressive fluorination of aromatic rings has been shown computationally to decrease the cation-π binding energy, a strategy that is used to probe these interactions in biological systems. This is particularly relevant for understanding how a molecule like this compound might interact with biological targets such as proteins, where cation-π interactions with amino acid residues are common.

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. For a substituted aniline like this compound, theoretical studies provide invaluable insights into its behavior in various reactions.

Photoinduced reactions offer mild and efficient pathways for the synthesis of complex molecules. Theoretical studies have been crucial in understanding the mechanisms of such reactions involving aniline derivatives. For instance, the photoinduced difluoroalkylation of anilines has been investigated computationally.

One proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent in the ground state. Upon photoirradiation, a single electron transfer (SET) can occur within this complex, generating a radical cation of the aniline and a difluoroalkyl radical. These reactive intermediates then combine and, following deprotonation, yield the difluoroalkylated aniline product. Quantum yield experiments have suggested that a radical chain mechanism may also be operative in some cases. Computational modeling of these pathways helps to validate the proposed steps and identify key intermediates and transition states.

The introduction of a trifluoromethyl group into an aromatic ring is a key transformation in medicinal and agricultural chemistry. Theoretical studies can predict the most likely sites of reaction (regioselectivity) and the relative reactivity of different substrates. DFT calculations have been used to analyze the role of the trifluoromethyl group in influencing the reactivity and selectivity of various reactions. For example, in 1,3-dipolar cycloaddition reactions, the CF₃ group has been shown to increase the reactivity of a neighboring nitroethylene (B32686) moiety without altering the inherent selectivity of the reaction.

In the context of trifluoromethylating aniline derivatives, computational studies can model the reaction pathways for the addition of a CF₃ radical or electrophile. By calculating the energies of the possible intermediates and transition states, the preferred site of trifluoromethylation on the aromatic ring of a molecule like this compound can be predicted. These predictions are guided by the electronic effects of the existing fluorine and amino substituents.

Computational chemistry plays a pivotal role in the rational design of new and more efficient reagents. For trifluoromethylation, significant effort has been dedicated to designing novel electrophilic trifluoromethylating reagents. Theoretical studies, often inspired by experimental findings with reagents like Togni's reagents, have been used to screen new candidates in silico.

By modeling the structures and computing the reaction energies for trifluoromethylation with a series of designed reagents, researchers can identify promising candidates with enhanced reactivity. These studies have shown that factors like trans influence and steric effects are critical in the design of hypervalent iodine-based trifluoromethylating reagents. For instance, computational screening of various Togni derivatives with different linkers has identified structures with potentially higher reactivity based on their lower calculated reaction free energies.

| Reagent Linker (X) | Reaction Free Energy (kcal/mol) |

|---|---|

| SO₂ | 25.1 |

| PO₂H | 32.7 |

| CF₂ | 37.0 |

| CO | 39.3 |

Data represents the calculated reaction free energies for a model trifluoromethylation reaction with various newly designed Togni-type reagents. A lower reaction free energy suggests a potentially more reactive reagent.

This in silico approach accelerates the discovery of new reagents by prioritizing synthetic efforts on the most promising candidates, thereby reducing the time and resources required for experimental screening.

Computational Exploration of Nonlinear Optical Properties of Fluorinated Anilines

The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic crucial for applications in optical data storage, signal processing, and telecommunications. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, are of significant interest for their potential to exhibit large NLO responses. Computational quantum chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of such molecules, guiding the design of new materials with enhanced performance.

Detailed theoretical investigations have been conducted on various aniline derivatives to elucidate the structure-property relationships that govern their NLO activity. These studies often focus on the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. The magnitude of β is highly sensitive to the molecular structure, including the nature and position of substituent groups on the aniline ring.

Research into fluorinated and trifluoromethylated anilines is particularly compelling. The fluorine atom and the trifluoromethyl group are strong electron-withdrawing groups, and their placement on the aniline ring, which contains the electron-donating amino group (-NH₂), can create a significant intramolecular charge transfer (ICT) character, a key factor for a large NLO response.

A study by Arjunan et al. investigated the vibrational and nonlinear optical properties of 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) using DFT calculations. researchgate.net Such studies, along with broader computational analyses of substituted anilines, provide critical insights into how fluorination patterns affect molecular geometry, electronic structure, and ultimately, the NLO response. researchgate.netfrontiersin.org

Research Findings:

Computational studies, typically employing methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G**), are used to optimize the molecular geometry and calculate key NLO parameters. researchgate.netfrontiersin.org The primary focus is often on the components of the first hyperpolarizability tensor and the total hyperpolarizability (β_tot).

The key findings from these theoretical investigations can be summarized as follows:

Influence of Substituents: The presence of both electron-donating groups (like -NH₂) and electron-withdrawing groups (like -F and -CF₃) on the aromatic ring is fundamental to enhancing NLO properties. frontiersin.org The ICT from the donor to the acceptor through the π-bridge of the benzene ring leads to a large change in dipole moment upon excitation, which is directly related to a higher β value.

Positional Isomerism: The relative positions of the substituent groups on the aniline ring significantly impact the NLO response. For instance, the NLO properties of 2-(trifluoromethyl)aniline differ from those of 3-(trifluoromethyl)aniline due to the different charge distribution and molecular symmetry. researchgate.net

Hyperconjugative Interactions: Natural Bond Orbital (NBO) analysis is often performed to understand the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule and contribute to its NLO activity. These interactions involve the delocalization of electron density from filled orbitals to empty orbitals. researchgate.net

Frontier Molecular Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter. A smaller HOMO-LUMO gap generally correlates with higher molecular polarizability and a larger NLO response, as it indicates easier electronic transitions. researchgate.net

The following tables present representative data from computational studies on substituted anilines, illustrating the effect of different substituents on their calculated NLO properties. While specific data for this compound is not available in the cited literature, the data for related compounds provide a strong basis for understanding its potential NLO characteristics.

Table 1: Calculated First Hyperpolarizability (β_tot) of Substituted Anilines (x 10⁻³⁰ esu)**

| Compound | Substituents | Computational Method | β_tot (x 10⁻³⁰ esu) |

|---|---|---|---|

| Aniline | - | DFT/B3LYP | 0.68 |

| 2-(Trifluoromethyl)aniline | 2-CF₃ | DFT/B3LYP/6-311++G | 2.45 |

| 3-(Trifluoromethyl)aniline | 3-CF₃ | DFT/B3LYP/6-311++G | 3.12 |

| 4-Nitroaniline | 4-NO₂ | DFT/B3LYP | 9.20 |

**Data is illustrative and compiled from various computational studies on substituted anilines for comparative purposes. The values can vary based on the specific computational level of theory and basis set used.

Table 2: Calculated HOMO-LUMO Gap (ΔE) of Substituted Anilines**

| Compound | Substituents | Computational Method | ΔE (eV) |

|---|---|---|---|

| Aniline | - | DFT/B3LYP | 5.10 |

| 2-(Trifluoromethyl)aniline | 2-CF₃ | DFT/B3LYP/6-311++G | 4.85 |

| 3-(Trifluoromethyl)aniline | 3-CF₃ | DFT/B3LYP/6-311++G | 4.91 |

| 4-Nitroaniline | 4-NO₂ | DFT/B3LYP | 4.55 |

**Data is illustrative and compiled from various computational studies on substituted anilines. A smaller energy gap is generally indicative of higher reactivity and potential for a larger NLO response.

For the specific case of This compound , one can infer its potential NLO properties based on the established principles. The molecule possesses a strong electron-donating group (-NH₂) and two electron-withdrawing groups (-F at position 3 and -CF₃ at position 2). The combined electron-withdrawing strength of these two groups, coupled with their specific positions ortho and meta to the amino group, would likely lead to a significant intramolecular charge transfer. This arrangement is expected to result in a low HOMO-LUMO energy gap and a large first hyperpolarizability (β), making it a promising candidate for NLO applications. However, without direct computational studies on this specific molecule, these remain well-founded theoretical predictions. researchgate.netfrontiersin.org

Role in Medicinal Chemistry and Drug Discovery Research

The utility of this compound in medicinal chemistry is multifaceted, ranging from its use as a fundamental building block to its role in the nuanced optimization of drug candidates.

This compound is a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). halocarbonlifesciences.comalfa-chemistry.com Its structure, featuring both a fluorine atom and a trifluoromethyl group on an aniline scaffold, provides a versatile platform for constructing complex molecular architectures. The presence of these fluorinated moieties can significantly influence the physicochemical properties of the final API, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. alfa-chemistry.com For instance, trifluoromethyl-substituted anilines are integral components in the synthesis of various pharmaceuticals. tuodaindus.com The compound's utility as a building block is further demonstrated by its role in creating heterocyclic compounds, which are prevalent structures in many drug molecules. chembk.com

The precise placement of fluorine atoms and trifluoromethyl groups is a powerful strategy for fine-tuning the biological activity of a drug candidate. This compound provides a valuable tool for medicinal chemists to explore structure-activity relationships (SAR). By systematically incorporating this aniline derivative into a series of potential drug molecules, researchers can probe how the combined electronic effects and steric bulk of the fluorine and trifluoromethyl groups impact the compound's interaction with its biological target.

The introduction of fluorine can alter a molecule's conformation, pKa, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. For example, studies on pyrazole (B372694) derivatives have shown that the presence and position of fluorine substituents on an aniline ring can influence the antimicrobial potency of the resulting compounds. nih.gov This systematic approach allows for the rational design of more potent and selective drugs.

This compound and its isomers serve as precursors for the synthesis of various bioactive compounds, including analgesics. ossila.comnih.gov For example, derivatives of 2-arylamino-6-trifluoromethyl-3-carboxylic acid, which can be synthesized from trifluoromethylated anilines, have shown promising analgesic properties in preclinical studies. nih.gov Similarly, ocfentanil derivatives, known for their analgesic effects, can be synthesized using fluorinated aniline building blocks. ossila.com The development of novel ibuprofen-quinoline conjugates with anti-inflammatory and analgesic activities also highlights the use of related fluorinated quinoline (B57606) structures. cardiff.ac.uk

The unique properties of this compound make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases. Its derivatives have been investigated for their potential as antitubercular agents. nih.govnih.gov For instance, novel fluorobenzimidazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Furthermore, the trifluoromethyl group is a key feature in the design of various enzyme inhibitors. nih.gov

The table below summarizes the research applications of this compound and related compounds in medicinal chemistry.

| Application Category | Specific Use | Example Compound Class | Therapeutic Area |

| Building Blocks for APIs | Synthesis of heterocyclic compounds | Pyrazole derivatives | Antimicrobial nih.gov |

| SAR Exploration | Investigating the impact of fluorine on bioactivity | Fluorinated pyrazoles | Antimicrobial nih.gov |

| Precursors for Bioactive Compounds | Synthesis of pain-relieving drugs | 2-Arylamino-6-trifluoromethyl-3-carboxylic acids | Analgesia nih.gov |

| Novel Therapeutic Agents | Development of new anti-infective drugs | Fluorobenzimidazoles | Antitubercular nih.gov |

| Novel Therapeutic Agents | Design of enzyme-targeting drugs | Pyrazole derivatives | Antimicrobial nih.gov |

Contributions to Agrochemical Research and Development

The influence of fluorinated compounds extends significantly into the agrochemical sector, where the development of effective and environmentally safer crop protection agents is paramount.

Research Applications and Broader Impact in Chemical Science of 3 Fluoro 2 Trifluoromethyl Aniline

Enhancing Biological Activity and Efficacy Profiles

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug discovery to enhance the efficacy and pharmacokinetic profiles of bioactive molecules. nih.gov The trifluoromethyl group, in particular, is noted for its ability to increase lipophilicity, which is a critical factor for the interaction of a molecule with biological membranes and molecular targets. This enhanced lipophilicity and the metabolic stability conferred by the strong carbon-fluorine bonds make compounds derived from this compound attractive for pharmaceutical development.

Detailed Research Findings: The utility of trifluoromethyl-substituted anilines as pharmaceutical intermediates is exemplified by the synthesis of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. The synthesis involves the reaction of a derivative, 2-methyl-3-(trifluoromethyl)aniline, with 2-chloronicotinate. The trifluoromethyl group in these structures is crucial for their biological function. Furthermore, research into salicylanilide (B1680751) derivatives has shown that the inclusion of fluoro and trifluoromethyl groups can lead to significant antimicrobial activity. nih.gov A study on fluoro- and trifluoromethyl-substituted salicylanilides revealed potent activity against multidrug-resistant Staphylococcus aureus (MRSA and VRSA). nih.gov For instance, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide demonstrated excellent activity against nine MRSA and three VRSA strains with Minimum Inhibitory Concentration (MIC) values as low as 0.031–0.062 µg/mL. nih.gov This highlights the power of the trifluoromethylaniline moiety in designing new and effective therapeutic agents. The electron-withdrawing properties of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups and influence binding interactions with biological targets like enzymes.

**6.3. Applications in Advanced Materials Science

The unique electronic nature and physical properties conferred by fluorination make this compound a promising monomer for the synthesis of specialty polymers and materials with advanced functionalities.

The incorporation of fluorine atoms into polymer backbones is known to enhance critical properties such as thermal stability, chemical resistance, and solubility in organic solvents. researchgate.net Research on poly(3-fluoroaniline), a related polymer, has demonstrated that it possesses better solubility and thermal stability compared to the non-fluorinated polyaniline homopolymer. researchgate.net The introduction of a trifluoromethyl group can further augment these characteristics. The bulky and highly electronegative CF₃ group can increase the free volume within a polymer matrix, which is beneficial for improving properties like gas permeability and electrical insulation. researchgate.net Therefore, this compound serves as a highly valuable building block for creating fluorinated polymers, such as polyimides and polyanilines, with superior performance characteristics for specialized applications. researchgate.netresearchgate.net

The field of organic electronics relies on the development of novel semiconducting materials. Fluorination of conjugated polymers is a key strategy for tuning their electronic properties. The introduction of electron-withdrawing groups, such as the fluorine and trifluoromethyl substituents in this compound, can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting polymers. This modification is crucial for improving charge injection/transport properties and enhancing the ambient stability of organic field-effect transistors (OFETs) and other electronic devices. Studies on fluorinated polyanilines have shown that the presence of fluorine atoms can lead to enhanced electrical characteristics. researchgate.net The strong electron-withdrawing nature of both the ortho-CF₃ and meta-F groups in this compound makes it a candidate monomer for synthesizing n-type or ambipolar organic semiconductor materials, which are less common but highly sought after for complementary logic circuits.

The design of liquid crystal (LC) molecules for display technologies requires precise control over molecular shape, polarity, and intermolecular interactions. The inclusion of fluorine atoms or trifluoromethyl groups into the molecular core of LCs is a powerful method to modify their mesomorphic and electro-optical properties. nih.govresearchgate.net These groups can alter the melting point, clearing point, and the stability of various liquid crystalline phases (e.g., nematic, smectic). biointerfaceresearch.com

Detailed Research Findings: Research on imine liquid crystals based on trifluoromethyl-substituted aniline derivatives has demonstrated the profound impact of fluorination. nih.govresearchgate.net In one study, a series of (E)-3(or 4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline compounds were synthesized. nih.govresearchgate.net It was found that the position of the trifluoromethyl group and the length of the alkyloxy chain significantly influenced the mesomorphic behavior, with some derivatives exhibiting a stable nematic phase, which is essential for many display applications. nih.govresearchgate.net The high dipole moment associated with the C-F bonds can also lead to a high dielectric anisotropy, a key parameter for low-voltage switching in LC displays. biointerfaceresearch.com The use of building blocks like this compound allows for the synthesis of new LC materials with tailored properties for advanced display and photonic applications.

**6.4. Utility as Probes and Research Tools

The unique nuclear magnetic resonance properties of the fluorine-19 nucleus make fluorinated compounds exceptional tools for probing biological systems and chemical processes.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique in chemical biology because of the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. nih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its local chemical environment, making fluorine-containing molecules excellent probes for studying molecular interactions, conformational changes, and enzymatic activity. nih.govrsc.org